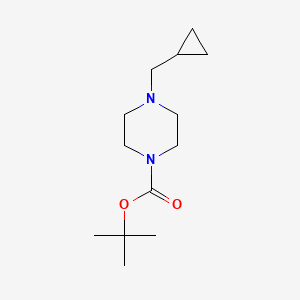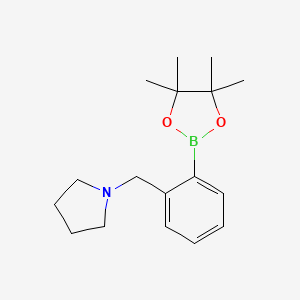
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Wissenschaftliche Forschungsanwendungen
Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, has been explored as a versatile building block in medicinal chemistry. A method for preparing derivatives where various nucleophiles displace the ester functionalities has been developed. This creates a new series of bifunctional 1,2,4-oxadiazole building blocks for integration into biologically relevant molecules (Ž. Jakopin, 2018).
Corrosion Inhibition
Derivatives of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have been synthesized and their corrosion inhibition ability towards mild steel in sulfuric acid has been assessed. Studies using various methods, including gravimetric, electrochemical, SEM, and computational methods, have shown that these derivatives can effectively inhibit corrosion (P. Ammal et al., 2018).
Antihypertensive Activity
Certain derivatives of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have shown potential antihypertensive activity. This was demonstrated in a study where the hydrazide derivative exhibited significant antihypertensive effects in rats (A. A. Santilli & R. Morris, 1979).
Structural Analysis
The structural characteristics of derivatives like Ethyl 5-methyl- 10-(2,4,6-trimethylphenyl)-8-oxa-1,2,9-triazabicyclo[5.3.0]deca-3,5,9-triene-2-carboxylate have been determined, contributing to the understanding of molecular conformation and potential applications in various fields (P. Beltrame et al., 1993).
Fungicidal Activity
Research has been conducted on the fungicidal activity of 1,3,4-oxadiazole derivatives against Rhizoctonia solani, indicating potential agricultural applications (H. Chen et al., 2000).
Antibacterial and Antifungal Properties
Several derivatives of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have been synthesized and shown to possess moderate to significant antibacterial and antifungal activities (H. Khalid et al., 2016).
Wirkmechanismus
Target of Action
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a type of oxadiazole, a class of compounds that have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Oxadiazoles have been found to have potential for structure-activity relationship (SAR), activity potential, and promising targets for mode of action .
Mode of Action
Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of oxadiazoles, it can be inferred that they may interact with pathways related to bacterial, viral, and leishmanial infections .
Result of Action
Given the anti-infective properties of oxadiazoles, it can be inferred that they may have a significant impact on the cellular processes of infectious agents .
Zukünftige Richtungen
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate and similar compounds could have potential applications in various fields in the future.
Eigenschaften
IUPAC Name |
ethyl 5-methyloxadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWOOFVUSJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)












